2-[(Trimethylsilyl)methyl]pent-2-enal
Description
2-[(Trimethylsilyl)methyl]pent-2-enal is an α,β-unsaturated aldehyde characterized by a pent-2-enal backbone substituted with a trimethylsilyl-methyl group at the α-position. This compound integrates the electron-donating and sterically bulky trimethylsilyl (TMS) group, which significantly influences its reactivity and stability. The TMS group enhances the compound’s lipophilicity and modulates its electronic properties, making it distinct from simpler aliphatic or aryl-substituted aldehydes.
Properties
CAS No. |
89809-27-8 |
|---|---|
Molecular Formula |
C9H18OSi |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
2-(trimethylsilylmethyl)pent-2-enal |
InChI |
InChI=1S/C9H18OSi/c1-5-6-9(7-10)8-11(2,3)4/h6-7H,5,8H2,1-4H3 |
InChI Key |
WBDCEDMRCPMKCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C[Si](C)(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)methyl]pent-2-enal typically involves the reaction of pent-2-enal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is then converted to the desired product under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)methyl]pent-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions yield alcohols or alkanes.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(Trimethylsilyl)methyl]pent-2-enal finds applications in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)methyl]pent-2-enal involves its ability to participate in various chemical reactions due to the presence of the silyl group and the double bond. The silyl group acts as a protecting group, preventing unwanted reactions at specific sites, while the double bond facilitates addition and substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Pent-2-enal Derivatives
Key Observations:
Electronic Effects: The TMS-methyl group in this compound donates electrons via σ-π conjugation, reducing the electrophilicity of the α,β-unsaturated aldehyde compared to aryl-substituted analogs like S9 (4-chlorophenyl, electron-withdrawing) . In contrast, 4-TRIMETHYLSILOXY-3-PENTEN-2-ONE (enol ether) exhibits keto-enol tautomerism due to the silyloxy group, stabilizing the enolate form and altering reactivity in nucleophilic additions .
Steric Effects :
- The bulky TMS group in this compound impedes sterically demanding reactions (e.g., Diels-Alder), whereas aryl-substituted analogs (S7–S9) with planar substituents undergo cycloadditions more readily .
Synthetic Yields :
- Aryl-substituted pent-2-enals (e.g., S9) achieve yields up to 45%, reflecting efficient aldol condensation. The TMS-substituted analog may require modified conditions (e.g., silyl-protected intermediates) due to steric hindrance .
Functional Group and Positional Isomerism
- Comparison with Benzyl-Substituted Analogs: Compounds like 2-((Trimethylsilyl)methyl)benzaldehyde () feature the TMS group on an aromatic ring, enabling conjugation with the aldehyde.
Oxygenated vs. Aliphatic Silyl Groups : 4-TRIMETHYLSILOXY-3-PENTEN-2-ONE () contains a silyloxy group, increasing polarity and enabling hydrogen bonding, unlike the purely hydrophobic TMS-methyl group in the target compound .
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